5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan
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Overview
Description
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan is a chemical compound with the molecular formula C₈H₁₂GeO. It is a member of the germole family, which are organogermanium compounds containing a five-membered ring with germanium as one of the ring atoms.
Preparation Methods
The synthesis of 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan typically involves the reaction of germanium tetrachloride with a suitable organic precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the dimethyl groups. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of germane derivatives.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds, which are studied for their unique chemical properties.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are being investigated, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to form stable complexes with biomolecules .
Comparison with Similar Compounds
5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan can be compared with other similar compounds, such as:
5,5-Dimethyl-4,6-dihydrogermolo[3,4-c]furan: This compound has a similar structure but differs in the position of the double bonds.
5,5-Dimethyl-5,6-dihydrobenzothiazol-7(4H)-one: This compound contains a sulfur atom instead of germanium and has different chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and contains nitrogen and sulfur atoms
These comparisons highlight the unique properties of this compound, particularly its germanium-containing ring, which imparts distinct chemical and physical characteristics.
Properties
CAS No. |
124908-68-5 |
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Molecular Formula |
C8H12GeO |
Molecular Weight |
196.81 g/mol |
IUPAC Name |
5,5-dimethyl-4,6-dihydrogermolo[3,4-c]furan |
InChI |
InChI=1S/C8H12GeO/c1-9(2)3-7-5-10-6-8(7)4-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
BEPLQMIKFBYGFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CC2=COC=C2C1)C |
Origin of Product |
United States |
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